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Compound of Interest

Compound Name: Oxolinic Acid

Cat. No.: B1678063 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Oxolinic acid is a synthetic quinolone antibacterial agent that functions by inhibiting bacterial

DNA gyrase, an enzyme crucial for DNA replication, thereby preventing cell division.[1]

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to

quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a

bacterium.[2][3][4] MIC values are critical for assessing the susceptibility of bacterial strains to

antibiotics, monitoring the development of resistance, and establishing effective therapeutic

dosages. This document provides detailed protocols for determining the MIC of oxolinic acid
using standard laboratory methods.

Data Presentation: Oxolinic Acid MIC Values
The MIC of oxolinic acid can vary significantly depending on the bacterial species and strain.

The following table summarizes representative MIC values reported for various bacteria.
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Bacterial Species MIC Range (µg/mL) Notes

Escherichia coli 0.06 - 0.25
Representative range for

susceptible isolates.[1]

Enterobacteriaceae (general) ≤ 0.4

The majority of isolates were

susceptible at this

concentration.[5]

Vibrio spp. 0.03 - 1.0

MIC values can shift to the

higher end of the range after

exposure to treatment.[6]

Enterobacter aerogenes ~ 0.4 Wild-type MIC.[7]

Klebsiella pneumoniae ~ 5.0 Wild-type MIC.[7]

Experimental Protocols
Two primary methods for determining the MIC of oxolinic acid are the broth microdilution and

agar dilution methods.[2][3][8]

Broth Microdilution Method
This method utilizes 96-well microtiter plates to test multiple dilutions of oxolinic acid
simultaneously.[2][3][9]

Materials:

Oxolinic acid powder

Appropriate solvent (e.g., 0.1 M NaOH, then dilute in sterile water or media)[10]

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11][12]

Sterile 96-well microtiter plates

Test bacterial strain(s)

Spectrophotometer or McFarland turbidity standards
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Incubator

Protocol:

Preparation of Oxolinic Acid Stock Solution:

Accurately weigh the oxolinic acid powder.

Prepare a concentrated stock solution (e.g., 1000 mg/L) by dissolving the powder in a

minimal amount of a suitable solvent (like 0.1 N NaOH) and then diluting it with sterile

distilled water or broth.[10][13] The stock solution can be filter-sterilized if necessary,

ensuring the filter does not bind the antibiotic.[13]

Preparation of Microtiter Plates:

Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

Add 50 µL of the oxolinic acid stock solution to the first well of each row to be tested.

Perform a twofold serial dilution by transferring 50 µL from the first well to the second,

mixing, and repeating this process across the plate to achieve a range of concentrations.

Discard the final 50 µL from the last well. This will result in each well containing 50 µL of a

specific oxolinic acid concentration.

Preparation of Bacterial Inoculum:

From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium.

Suspend the colonies in sterile saline or broth.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration

of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Inoculation and Incubation:
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Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to

100 µL.

Include a positive control well (broth and inoculum, no antibiotic) and a negative control

well (broth only, no inoculum).

Cover the plate and incubate at the appropriate temperature (e.g., 35°C for most clinical

isolates, 22-28°C for some aquatic bacteria) for 16-20 hours.[2][11]

Reading the MIC:

After incubation, examine the plates for visible turbidity.

The MIC is the lowest concentration of oxolinic acid at which there is no visible growth

(i.e., the first clear well).[13]

Agar Dilution Method
This method is considered a gold standard for susceptibility testing and involves incorporating

the antibiotic directly into the agar medium.[8]

Materials:

Oxolinic acid stock solution (prepared as above)

Mueller-Hinton Agar (MHA)

Sterile petri dishes

Test bacterial strain(s)

Spectrophotometer or McFarland turbidity standards

Inoculum replicating device (optional, but recommended for testing multiple strains)[5]

Incubator

Protocol:
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Preparation of Antibiotic-Containing Agar Plates:

Prepare molten MHA and cool it in a water bath to 45-50°C.

Prepare a series of oxolinic acid dilutions in sterile water or broth at 10 times the final

desired concentrations.

Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create a series of plates

with final, twofold-diluted concentrations of oxolinic acid.

Pour the agar into sterile petri dishes, swirl gently to mix, and allow them to solidify

completely.

Also prepare an antibiotic-free control plate.

Preparation of Bacterial Inoculum:

Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as

described in the broth microdilution protocol.

Further dilute the suspension to achieve a final concentration of approximately 10⁷

CFU/mL.

Inoculation and Incubation:

Spot 1-2 µL of the diluted inoculum (resulting in approximately 10⁴ CFU per spot) onto the

surface of each agar plate, including the control plate.[6][8] A multi-point inoculator can be

used to test several strains simultaneously.[5]

Allow the inoculated spots to dry completely before inverting the plates.

Incubate the plates at the appropriate temperature for 16-20 hours.[2]

Reading the MIC:

After incubation, check the control plate to ensure robust growth.
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The MIC is the lowest concentration of oxolinic acid that completely inhibits visible

growth on the agar surface.[6][8] The growth of a single colony or a faint haze should be

disregarded.[13]

Visualizations
The following diagrams illustrate the logical workflow for the MIC determination protocols.
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Caption: Experimental workflow for MIC determination.
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Caption: Logic of broth microdilution and MIC interpretation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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